4-Methoxythiophene-2-carbonyl chloride
Overview
Description
4-Methoxythiophene-2-carbonyl chloride is an organic compound with the molecular formula C6H5ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxythiophene-2-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 4-methoxythiophene-2-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions . The reaction typically proceeds as follows:
4-Methoxythiophene-2-carboxylic acid+SOCl2→4-Methoxythiophene-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems and advanced purification techniques can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
4-Methoxythiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: It can be reduced to 4-methoxythiophene-2-carboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 4-methoxythiophene-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines (R-NH2) or alcohols (R-OH) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aldehydes: Formed by reduction.
Carboxylic Acids: Formed by oxidation.
Scientific Research Applications
4-Methoxythiophene-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-methoxythiophene-2-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in organic synthesis, it acts as an acylating agent, transferring the acyl group to nucleophiles .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiophene-2-carbonyl chloride: Similar structure but with a methyl group instead of a methoxy group.
Thiophene-2-carbonyl chloride: Lacks the methoxy group, making it less reactive in certain reactions.
4-Chlorothiophene-2-carbonyl chloride: Contains a chlorine atom, which can influence its reactivity and applications.
Uniqueness
4-Methoxythiophene-2-carbonyl chloride is unique due to the presence of the methoxy group, which can enhance its reactivity and solubility in organic solvents. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
4-methoxythiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERVICHTBYEZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563366 | |
Record name | 4-Methoxythiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128995-59-5 | |
Record name | 4-Methoxythiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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